molecular formula C14H19ClN2O B1396017 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1246172-71-3

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Cat. No. B1396017
CAS RN: 1246172-71-3
M. Wt: 266.76 g/mol
InChI Key: FEHLFEXSASDQND-UHFFFAOYSA-N
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Description

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride (3,4-DHQPM) is a synthetic compound that has been used for a variety of scientific research applications. It is an important tool in laboratory experiments, as it has a wide range of biochemical and physiological effects. 3,4-DHQPM is also known as 3,4-Dihydro-2-hydroxy-2-methyl-N-phenyl-1(2H)-quinolinone hydrochloride, and it has the chemical formula C14H17NO2•HCl.

Scientific Research Applications

JNJ16259685: Metabotropic Glutamate Receptor Antagonist

JNJ16259685, a derivative of 3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride, is identified as a highly potent and selective metabotropic glutamate (mGlu) 1 receptor antagonist. It exhibits excellent potencies in inhibiting mGlu1 receptor function and binding and occupies the mGlu1 receptor after systemic administration. The compound demonstrates no agonist, antagonist, or positive allosteric activity toward other mGlu receptors and does not bind to AMPA or NMDA receptors. Its application extends to behavioral studies, where it significantly reduces offensive behaviors like threat and attack in mice, indicating its potential for studying aggression regulation (Lavreysen et al., 2004), (Navarro et al., 2008).

Pharmacological Properties and Conformational Analysis

A related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized and analyzed, revealing two stable forms. The study involved sophisticated computational techniques like B3LYP geometry and GIAO/B3LYP NMR calculations to establish the structures of these conformers, highlighting the compound's intricate molecular characteristics (Karkhut et al., 2014).

Synthesis and Spectroscopic Properties

Significant progress has been made in synthesizing novel derivatives and analyzing their properties. For instance, a series of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones was synthesized and evaluated for cytotoxicity. This study signifies the versatility of these compounds in synthesizing diverse chemical structures with potential biological activities (Bonacorso et al., 2016).

In another study, the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones were investigated, demonstrating the compounds' intricate electronic properties and their dependence on the molecular environment (Al-Ansari, 2016).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14(12-7-3-9-15-12)16-10-4-6-11-5-1-2-8-13(11)16;/h1-2,5,8,12,15H,3-4,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHLFEXSASDQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1(2H)-quinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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